molecular formula C13H21N5 B11730557 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11730557
M. Wt: 247.34 g/mol
InChI Key: DCJVBDGEEOCZBU-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two isopropyl groups and a pyrazole ring, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves several steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 1-(propan-2-yl)-1H-pyrazol-4-amine with formaldehyde and another equivalent of 1-(propan-2-yl)-1H-pyrazol-4-amine under basic conditions. The reaction typically proceeds via a Mannich-type reaction, forming the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

    Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-(Propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, forming substituted pyrazole derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions often involve organic solvents and controlled temperatures.

    Major Products: The major products formed from these reactions include various substituted and functionalized pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-(Propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals, contributing to the advancement of these fields.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways, leading to alterations in cellular functions and responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine can be compared with other similar pyrazole compounds:

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-10(2)17-9-12(8-16-17)7-14-13-5-6-15-18(13)11(3)4/h5-6,8-11,14H,7H2,1-4H3

InChI Key

DCJVBDGEEOCZBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CC=NN2C(C)C

Origin of Product

United States

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